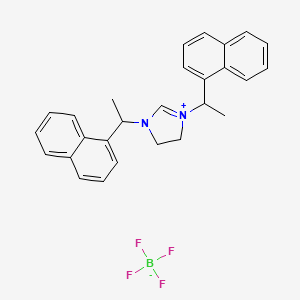
Methyl 2-((5-(1H-indol-3-yl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-((5-(1H-indol-3-yl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)propanoate is a complex organic compound that features a unique combination of indole, triazole, and thioester functionalities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-((5-(1H-indol-3-yl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)propanoate typically involves multi-step organic reactions. One common method includes:
Formation of the Indole Derivative: Starting with an indole derivative, the compound is functionalized at the 3-position.
Triazole Ring Formation: The functionalized indole is then reacted with a suitable azide to form the triazole ring.
Thioester Formation: The triazole-indole intermediate is then reacted with a thiol and a propanoate ester to form the final product.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of continuous flow processes to enhance scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and triazole moieties.
Reduction: Reduction reactions can also occur, especially targeting the triazole ring.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thioester group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Products may include oxidized derivatives of the indole and triazole rings.
Reduction: Reduced forms of the triazole ring.
Substitution: Substituted thioester derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 2-((5-(1H-indol-3-yl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)propanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound, particularly in the modulation of biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of Methyl 2-((5-(1H-indol-3-yl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)propanoate involves its interaction with specific molecular targets. The indole and triazole rings are known to interact with various enzymes and receptors, modulating their activity. The thioester group can also participate in covalent bonding with target proteins, leading to changes in their function.
Vergleich Mit ähnlichen Verbindungen
- Methyl 2-((5-(1H-indol-3-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)propanoate
- Methyl 2-((5-(1H-indol-3-yl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)propanoate
Comparison:
- Structural Differences: The main differences lie in the substitution patterns on the triazole ring.
- Unique Properties: Methyl 2-((5-(1H-indol-3-yl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)propanoate is unique due to the presence of the m-tolyl group, which can influence its reactivity and interaction with biological targets.
Eigenschaften
Molekularformel |
C21H20N4O2S |
|---|---|
Molekulargewicht |
392.5 g/mol |
IUPAC-Name |
methyl 2-[[5-(1H-indol-3-yl)-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoate |
InChI |
InChI=1S/C21H20N4O2S/c1-13-7-6-8-15(11-13)25-19(17-12-22-18-10-5-4-9-16(17)18)23-24-21(25)28-14(2)20(26)27-3/h4-12,14,22H,1-3H3 |
InChI-Schlüssel |
FHHRLAXFWHEUJO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)N2C(=NN=C2SC(C)C(=O)OC)C3=CNC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


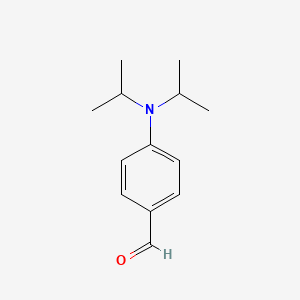

![tert-Butyl 1-methyl-3,7-diazabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B12509294.png)
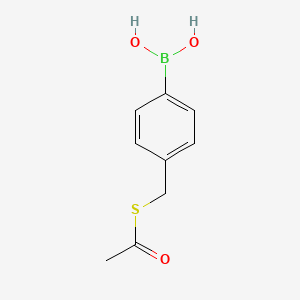

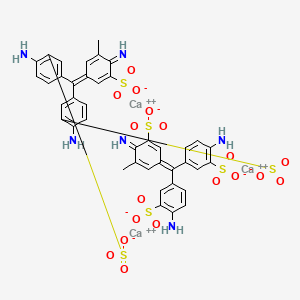
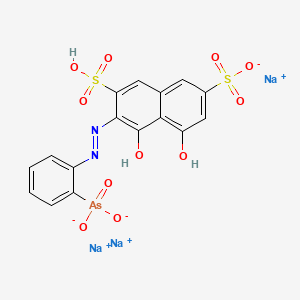
![1-benzyl-2-[(E)-3-(1-benzyl-1,3-dimethylbenzo[e]indol-3-ium-2-yl)prop-2-enylidene]-1,3-dimethylbenzo[e]indole;hexafluorophosphate](/img/structure/B12509321.png)
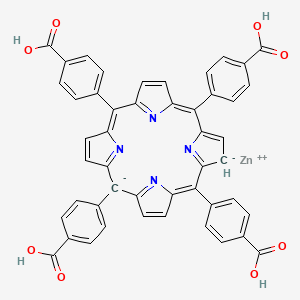


![2-(Methylthio)benzo[D]thiazole-6-sulfonyl chloride](/img/structure/B12509341.png)

